Aripiprazole Metabolite Aripiprazole Metabolite A metabolite of Aripiprazole
Brand Name: Vulcanchem
CAS No.: 58899-27-7
VCID: VC21350183
InChI: InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

Aripiprazole Metabolite

CAS No.: 58899-27-7

Cat. No.: VC21350183

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Aripiprazole Metabolite - 58899-27-7

CAS No. 58899-27-7
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
Standard InChI InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
Standard InChI Key JLLAHJYNQOJXOM-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
Appearance Solid powder

Metabolism Pathways of Aripiprazole

The biotransformation of aripiprazole occurs through three primary pathways: dehydrogenation, hydroxylation, and N-dealkylation. These metabolic processes are primarily mediated by two cytochrome P450 enzymes: CYP2D6 and CYP3A4 .

Dehydrogenation, the pathway responsible for the formation of dehydroaripiprazole, is catalyzed by both CYP3A4 and CYP2D6 enzymes . The process involves the removal of hydrogen atoms from aripiprazole's molecular structure, resulting in the formation of the active metabolite. CYP2D6 plays a particularly crucial role in this conversion, with genetic variations in this enzyme significantly affecting the rate and extent of dehydroaripiprazole formation .

In vitro studies have confirmed that CYP3A4 and CYP2D6 are primarily responsible for the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is predominantly catalyzed by CYP3A4 . This involvement of multiple enzymatic pathways contributes to the complex pharmacokinetic profile of aripiprazole and its metabolite.

Pharmacokinetic Properties of Dehydroaripiprazole

Absorption and Distribution

Like its parent compound, dehydroaripiprazole demonstrates extensive protein binding in circulation. At therapeutic concentrations, both aripiprazole and dehydroaripiprazole are more than 99% bound to serum proteins, primarily albumin . This high degree of protein binding influences the distribution and elimination characteristics of both compounds.

Metabolism and Elimination

The pharmacokinetic relationship between aripiprazole and dehydroaripiprazole has been characterized using a one-compartment open model with first-order absorption and elimination . In this model, aripiprazole is converted to dehydroaripiprazole in the central compartment through a first-order formation mechanism, and dehydroaripiprazole is subsequently eliminated unidirectionally from its central compartment .

Population pharmacokinetic analyses have demonstrated considerable interindividual variability in the metabolism of aripiprazole to dehydroaripiprazole. A study examining 155 drug monitoring samples found that individual concentration/dose (C/D) ratios ranged 37-fold for aripiprazole, 78-fold for dehydroaripiprazole, and 27-fold for the active sum of aripiprazole and dehydroaripiprazole . This extensive variability highlights the complex nature of aripiprazole metabolism and the potential impact of genetic and environmental factors on dehydroaripiprazole formation.

Metabolic Ratio and Half-Life

The metabolic ratio (MR) of dehydroaripiprazole to aripiprazole varies based on CYP2D6 genotype, with values typically ranging from 0.20 to 0.34 . This ratio represents the relative exposure to the metabolite compared to the parent compound and serves as an indicator of metabolic activity.

The elimination half-lives of aripiprazole and dehydroaripiprazole are calculated using the following equations:

Elimination half-life for aripiprazole=ln2CL/V=ln2×VCL\text{Elimination half-life for aripiprazole} = \frac{\ln2}{CL/V} = \frac{\ln2 \times V}{CL}

Elimination half-life for dehydroaripiprazole=ln2CLm/Vm=ln2×VmCLm\text{Elimination half-life for dehydroaripiprazole} = \frac{\ln2}{CLm/Vm} = \frac{\ln2 \times Vm}{CLm}

Where CL represents clearance, V represents volume of distribution, and the subscript m denotes parameters specific to the metabolite.

Influence of CYP2D6 Phenotypes on Dehydroaripiprazole Formation

CYP2D6 Genetic Polymorphisms

CYP2D6 is highly polymorphic, with genetic variations resulting in four primary phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs) . These phenotypes significantly influence the pharmacokinetics of aripiprazole and dehydroaripiprazole.

A meta-analysis of studies investigating the association between CYP2D6 phenotypes and aripiprazole pharmacokinetics revealed significant differences in aripiprazole serum concentrations between EMs and IMs, with EMs showing lower concentrations compared to IMs (pooled standard mean difference: -0.383; 95% CI: -0.735 to -0.031, p = 0.03) . This finding underscores the impact of CYP2D6 genetic polymorphisms on aripiprazole metabolism.

Phenotype-Specific Pharmacokinetic Parameters

Table 1 presents the pharmacokinetic parameters of aripiprazole (ARI) and dehydroaripiprazole (D-ARI) across different CYP2D6 phenotypes for both oral tablet and orodispersible tablet formulations.

PhenotypeOral tabletOrodispersible tablet
ARID-ARI
AUC ratioNM: 1.00NM: 1.03
IM: 1.04IM: 1.00
PM: 1.19PM: 0.92
UM: 0.96UM: 1.07
MPE (%)NM: -2.67NM: -0.73
IM: 0.57IM: 15.0
PM: 4.36PM: -17.1
UM: -2.80UM: 20.2
MAPE (%)NM: 7.10NM: 11.6
IM: 4.26IM: 19.6
PM: 18.9PM: 19.0
UM: 10.1UM: 22.3

AUC: area under the curve; MPE: mean prediction error; MAPE: mean absolute prediction error; NM: normal metabolizer; IM: intermediate metabolizer; PM: poor metabolizer; UM: ultra-rapid metabolizer

Clinical Significance of Dehydroaripiprazole

Therapeutic Contribution

Polymorphism of Dehydroaripiprazole

Dehydroaripiprazole exhibits significant polymorphism, crystallizing in eight different forms, including five nonsolvated forms . This polymorphic behavior has implications for pharmaceutical formulation and potentially for bioavailability and therapeutic efficacy. The different crystalline forms may demonstrate varying physicochemical properties, including solubility and dissolution rate, which could influence the pharmacokinetic profile of the metabolite.

The polymorphic nature of dehydroaripiprazole adds another layer of complexity to understanding its pharmacokinetic and pharmacodynamic properties. Further research is needed to elucidate the clinical significance of these polymorphic forms and their potential impact on therapeutic outcomes.

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